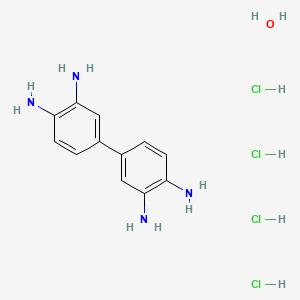
3,3'-Diaminobenzidine tetrahydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diaminobenzidine tetrahydrochloride hydrate is an organic compound with the molecular formula C12H14N4 · 4HCl · xH2O. It is commonly used as a peroxidase substrate in various biochemical applications, particularly in immunohistochemistry and immunoblotting techniques . This compound is known for its ability to produce a visible, insoluble product upon reaction with peroxidase, making it a valuable tool for detecting the presence of specific antigens or antibodies in biological samples .
Métodos De Preparación
3,3’-Diaminobenzidine tetrahydrochloride hydrate can be synthesized through several methods. One common synthetic route involves the treatment of 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup . Another method involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid to produce an ortho-dinitro compound. The acetyl groups are then removed through saponification, and the resulting dinitrobenzidine compound is reduced with hydrochloric acid and iron to yield 3,3’-diaminobenzidine .
Análisis De Reacciones Químicas
3,3’-Diaminobenzidine tetrahydrochloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with peroxidase, which leads to the formation of a visible, insoluble product . This reaction is commonly used in immunohistochemistry and immunoblotting to detect the presence of specific antigens or antibodies . Additionally, 3,3’-Diaminobenzidine tetrahydrochloride hydrate can be used as a reagent for the spectrophotometric determination of selenium .
Aplicaciones Científicas De Investigación
3,3’-Diaminobenzidine tetrahydrochloride hydrate has a wide range of scientific research applications. In chemistry, it is used as a chromogen for detecting the antigen-antibody complex . In biology, it is employed in immunohistochemistry and immunoblotting techniques to visualize the presence of specific proteins or nucleic acids . In medicine, it is used in histological staining procedures to measure peroxidase activity . Additionally, this compound is used in various industrial applications, including the study of epithelial cell apoptosis and immunohistochemistry protocols for autosomal dominant polycystic kidney disease .
Mecanismo De Acción
The mechanism of action of 3,3’-Diaminobenzidine tetrahydrochloride hydrate involves its role as a hydrogen donor in the presence of peroxide. When it reacts with peroxidase, it undergoes oxidation, resulting in the formation of an insoluble brown-colored complex . This reaction is highly specific and sensitive, making it an ideal tool for detecting the presence of peroxidase activity in biological samples .
Comparación Con Compuestos Similares
3,3’-Diaminobenzidine tetrahydrochloride hydrate is often compared to other similar compounds, such as 3,3’,4,4’-tetraaminobiphenyl tetrahydrochloride hydrate and 3,3’,5,5’-tetramethylbenzidine . While these compounds share some similarities in their chemical structure and applications, 3,3’-Diaminobenzidine tetrahydrochloride hydrate is unique in its ability to produce a highly visible, insoluble product upon reaction with peroxidase . This property makes it particularly valuable in immunohistochemistry and immunoblotting techniques .
Propiedades
Número CAS |
868272-85-9 |
|---|---|
Fórmula molecular |
C12H17ClN4O |
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C12H14N4.ClH.H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;/h1-6H,13-16H2;1H;1H2 |
Clave InChI |
YOEDEMAWKGDBAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl.Cl.Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl |
Color/Form |
Solid |
melting_point |
178-180 °C |
Descripción física |
Solid; [HSDB] Grey to purple-brown powder; [MSDSonline] |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,3'-diaminobenzidine tetrahydrochloride hydrate utilized in the synthesis of porous materials?
A: this compound serves as a crucial building block in the synthesis of benzimidazole-linked polymers (BILPs) []. It reacts with tetra-aldehyde linkers like 1,2,4,5-tetrakis(4-formylphenyl)benzene or 1,3,5-(4-formylphenyl)-benzene in the presence of an acid catalyst to form the imidazole rings that link the polymer chains []. The rate of this acid-catalyzed reaction significantly influences the resulting polymer's porosity, which in turn affects its gas adsorption properties [].
Q2: Besides material science, are there other applications for this compound in research?
A: Yes, this compound is commonly employed in immunohistochemistry, a technique used to visualize specific antigens in tissue sections. It acts as a chromogen, reacting with peroxidase enzymes to produce a brown precipitate that allows for the visualization of target proteins within cells and tissues []. This application highlights the compound's versatility and utility across different research fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















